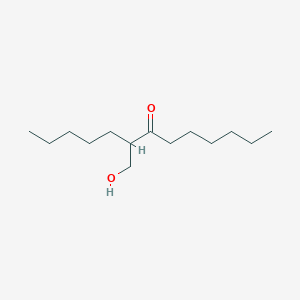
6-(Hydroxymethyl)tridecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)tridecan-7-one is an organic compound with the molecular formula C14H28O2 It is a ketone with a hydroxymethyl group attached to the sixth carbon of a tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)tridecan-7-one can be achieved through several methods. One common approach involves the oxidation of 6-(Hydroxymethyl)tridecan-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)tridecan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-(Carboxymethyl)tridecan-7-one.
Reduction: 6-(Hydroxymethyl)tridecan-7-ol.
Substitution: Various esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)tridecan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)tridecan-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-Tridecanone: A ketone with a similar structure but lacking the hydroxymethyl group.
6-(Hydroxymethyl)tridecan-7-ol: The alcohol counterpart of 6-(Hydroxymethyl)tridecan-7-one.
6-(Carboxymethyl)tridecan-7-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a ketone and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
921625-34-5 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)tridecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
Clave InChI |
HJWURPUYGMELEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(CCCCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
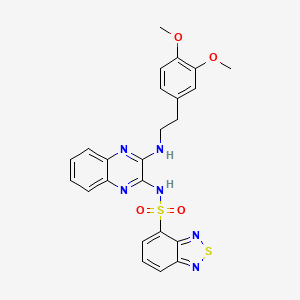
![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
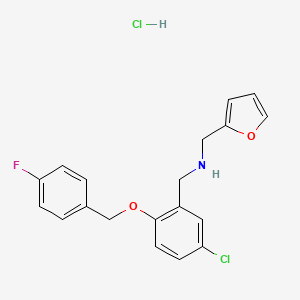
![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
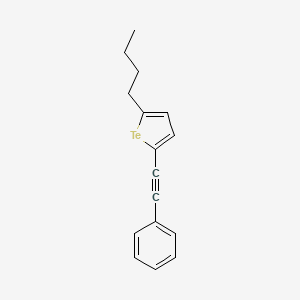
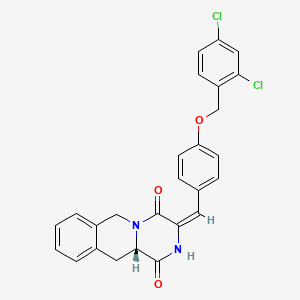
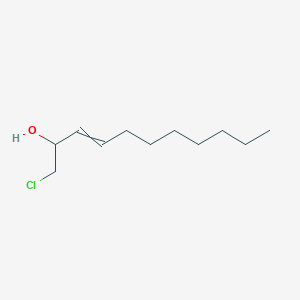
![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
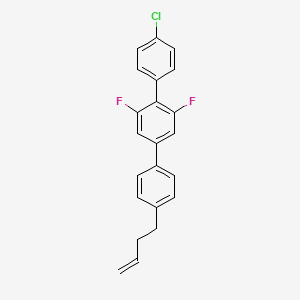
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
